(2R)-3-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-1,1,1-trifluoropropan-2-yl thiophene-2-carboxylate
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Overview
Description
(2R)-3-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-1,1,1-trifluoropropan-2-yl thiophene-2-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique spirocyclic structure, which includes a trifluoropropan-2-yl group and a thiophene-2-carboxylate moiety. The presence of fluorine atoms and the spirocyclic framework contribute to its distinct chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-1,1,1-trifluoropropan-2-yl thiophene-2-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the spirocyclic intermediate: This step involves the reaction of a suitable amine with a diol to form the spirocyclic structure.
Introduction of the trifluoropropan-2-yl group: This step is achieved through a nucleophilic substitution reaction using a trifluoropropyl halide.
Attachment of the thiophene-2-carboxylate moiety: This final step involves esterification of the spirocyclic intermediate with thiophene-2-carboxylic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2R)-3-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-1,1,1-trifluoropropan-2-yl thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The trifluoropropan-2-yl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2R)-3-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-1,1,1-trifluoropropan-2-yl thiophene-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its spirocyclic structure and fluorine content may contribute to its interaction with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may exhibit activity against certain diseases or conditions, and its unique structure could lead to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2R)-3-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-1,1,1-trifluoropropan-2-yl thiophene-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure and fluorine atoms may enhance its binding affinity to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- (2R)-3-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-1,1,1-trifluoropropan-2-yl benzoate
- (2R)-3-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-1,1,1-trifluoropropan-2-yl furan-2-carboxylate
Uniqueness
Compared to similar compounds, (2R)-3-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-1,1,1-trifluoropropan-2-yl thiophene-2-carboxylate stands out due to the presence of the thiophene ring, which can impart unique electronic and steric properties. This can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
[(2R)-3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-1,1,1-trifluoropropan-2-yl] thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO4S/c16-15(17,18)12(23-13(20)11-2-1-9-24-11)10-19-5-3-14(4-6-19)21-7-8-22-14/h1-2,9,12H,3-8,10H2/t12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPAJZRDEDCRMI-GFCCVEGCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CC(C(F)(F)F)OC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC12OCCO2)C[C@H](C(F)(F)F)OC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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